5-bromo-2-[5-(5-bromo-3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene
Overview
Description
5,5’‘-Dibromo-3,3’‘-dihexyl-2,2’5’,2’'-terthiophene: is an organic compound belonging to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of bromine atoms at the 5 and 5’’ positions and hexyl groups at the 3 and 3’’ positions on the terthiophene backbone. It is commonly used in the field of organic electronics due to its conductive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’‘-Dibromo-3,3’‘-dihexyl-2,2’:5’,2’‘-terthiophene typically involves the bromination of 3,3’‘-dihexyl-2,2’:5’,2’'-terthiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in 5,5’‘-Dibromo-3,3’‘-dihexyl-2,2’:5’,2’'-terthiophene can undergo substitution reactions with various nucleophiles. Common reagents include organometallic compounds such as Grignard reagents or organolithium compounds.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Stille coupling to form larger conjugated systems.
Common Reagents and Conditions:
Nucleophiles: Grignard reagents, organolithium compounds
Catalysts: Palladium catalysts for coupling reactions
Solvents: Chloroform, dichloromethane, toluene
Conditions: Inert atmosphere, room temperature to slightly elevated temperatures
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted terthiophenes can be obtained.
Coupling Products: Larger conjugated systems or polymers can be synthesized through coupling reactions.
Scientific Research Applications
Chemistry: 5,5’‘-Dibromo-3,3’‘-dihexyl-2,2’:5’,2’'-terthiophene is widely used as a building block in the synthesis of conjugated polymers and organic semiconductors. These materials are essential for the development of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Biology and Medicine: While its primary applications are in materials science, there is ongoing research into the potential biological activities of thiophene derivatives. These compounds are being investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of conductive polymers and materials for flexible electronics. Its ability to form stable, conductive films makes it valuable for applications in flexible displays and sensors .
Mechanism of Action
The mechanism by which 5,5’‘-Dibromo-3,3’‘-dihexyl-2,2’:5’,2’'-terthiophene exerts its effects is primarily through its ability to participate in π-conjugation. The extended conjugated system allows for efficient charge transport, making it an excellent material for electronic applications. The bromine atoms and hexyl groups influence the compound’s solubility and processability, which are crucial for its application in solution-based fabrication techniques .
Comparison with Similar Compounds
2,5-Dibromo-3-hexylthiophene: Another thiophene derivative with similar bromination and hexyl substitution but with a simpler structure.
5,5’‘-Dibromo-2,2’5’,2’'-terthiophene: Lacks the hexyl groups, which affects its solubility and processability.
Uniqueness: 5,5’‘-Dibromo-3,3’‘-dihexyl-2,2’:5’,2’'-terthiophene is unique due to the presence of both bromine atoms and hexyl groups. This combination enhances its solubility in organic solvents and its ability to form thin films, making it particularly suitable for applications in organic electronics.
Properties
IUPAC Name |
5-bromo-2-[5-(5-bromo-3-hexylthiophen-2-yl)thiophen-2-yl]-3-hexylthiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30Br2S3/c1-3-5-7-9-11-17-15-21(25)28-23(17)19-13-14-20(27-19)24-18(16-22(26)29-24)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRBPSFUGHNLCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)Br)C2=CC=C(S2)C3=C(C=C(S3)Br)CCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30Br2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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